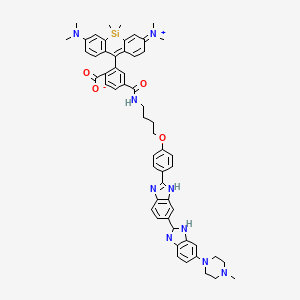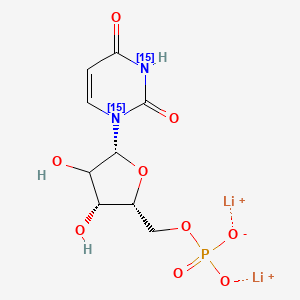
Uridine 5'-monophosphate-15N2 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-monophosphate-15N2 (dilithium) is a nitrogen-15 labeled form of uridine 5’-monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is particularly significant in research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uridine 5’-monophosphate-15N2 (dilithium) can be synthesized through a multi-step process involving the incorporation of nitrogen-15 into uridine. The synthesis typically starts with the preparation of uridine, followed by phosphorylation to obtain uridine 5’-monophosphate. The nitrogen-15 labeling is introduced during the synthesis of the uridine precursor .
Industrial Production Methods
Industrial production of uridine 5’-monophosphate-15N2 (dilithium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-monophosphate-15N2 (dilithium) undergoes various chemical reactions, including:
Oxidation: Conversion to uridine diphosphate and uridine triphosphate.
Reduction: Formation of dihydrouridine derivatives.
Substitution: Nucleophilic substitution reactions at the phosphate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various substituted uridine derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-monophosphate-15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide synthesis and degradation pathways.
Biology: Helps in studying RNA synthesis and function, as well as nucleotide metabolism in cells.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive enhancement.
Industry: Utilized in the production of stable isotope-labeled compounds for pharmaceutical research and development
Wirkmechanismus
Uridine 5’-monophosphate-15N2 (dilithium) exerts its effects by participating in nucleotide metabolism. It serves as a precursor for the synthesis of uridine diphosphate and uridine triphosphate, which are essential for RNA synthesis and various cellular processes. The nitrogen-15 labeling allows for precise tracking of its metabolic fate and interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-monophosphate: The non-labeled form, commonly used in nucleotide metabolism studies.
Uridine diphosphate: A higher phosphorylated form involved in glycosylation reactions.
Uridine triphosphate: A triphosphate form essential for RNA synthesis
Uniqueness
Uridine 5’-monophosphate-15N2 (dilithium) is unique due to its stable isotope labeling, which provides a powerful tool for studying metabolic pathways with high precision. This labeling allows researchers to differentiate between endogenous and exogenous sources of uridine, facilitating detailed investigations into nucleotide metabolism and function .
Eigenschaften
Molekularformel |
C9H11Li2N2O9P |
|---|---|
Molekulargewicht |
338.1 g/mol |
IUPAC-Name |
dilithium;[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
InChI-Schlüssel |
VZKHMAVADRKKIM-BXRRZPCLSA-L |
Isomerische SMILES |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


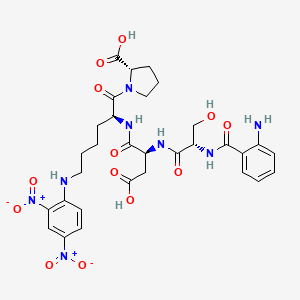
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
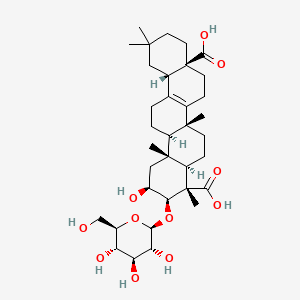
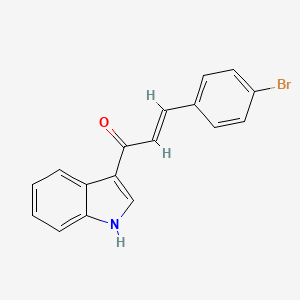
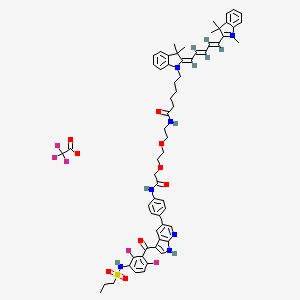
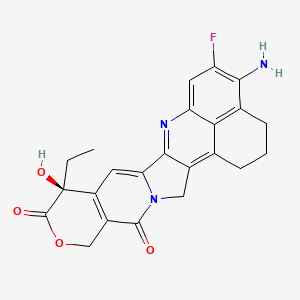
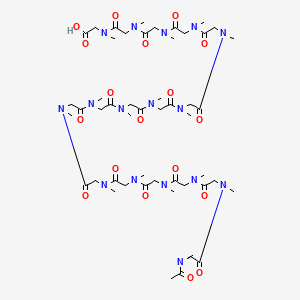
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
